N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic ethanediamide derivative characterized by a furan-2-ylmethyl hydroxypropyl group and a 4-(trifluoromethoxy)phenyl substituent. The hydroxypropyl and trifluoromethoxy groups may influence solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O5/c1-16(25,9-13-3-2-8-26-13)10-21-14(23)15(24)22-11-4-6-12(7-5-11)27-17(18,19)20/h2-8,25H,9-10H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWALGIYSIHSSNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is the condensation of a furan-2-ylmethyl derivative with a hydroxypropylamine, followed by the introduction of the trifluoromethoxyphenyl group through a coupling reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The trifluoromethoxyphenyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and reaction times to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction can lead to the formation of hydroxypropyl derivatives.
Scientific Research Applications
N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. The specific pathways and molecular targets depend on the context of its application, such as its use as a therapeutic agent or a chemical probe.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide, enabling comparative analysis:
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-N'-[4-(dimethylamino)phenyl]ethanediamide ()
- Structure: Replaces the furan-2-ylmethyl group with a benzothiophen-2-yl moiety and substitutes the trifluoromethoxy group with dimethylamino.
- Substituent Impact: The dimethylamino group (electron-donating) contrasts with the electron-withdrawing trifluoromethoxy group, altering electronic density and binding affinity.
- Molecular Weight : 397.49 g/mol (vs. ~420–430 g/mol estimated for the target compound).
VM-6 ()
- Structure : 2-(4'-methyl-N-(2-(trifluoromethyl)phenyl)-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl nitrate.
- Key Differences :
- Spectroscopic Data : IR peaks at 1700 cm⁻¹ (carbonyl) and 3249 cm⁻¹ (N-H stretch) align with amide functionalities, similar to the target compound .
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide ()
- Structure: Features a pyrazine-carboxamide core with a 2-hydroxy-acetylamino substituent.
- Key Differences: Core Heterocycle: Pyrazine vs.
- Synthetic Yield : 72% after chromatography, suggesting comparable purification challenges for complex amides .
Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate ()
- Structure: Aromatic ester with nitro and dichlorophenoxy groups.
- Key Differences :
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Accessibility : Ethanediamides (e.g., ) typically require coupling agents like HATU and chromatography for purification, suggesting similar challenges for the target compound .
- Pharmacokinetics: The trifluoromethoxy group may enhance metabolic stability compared to dimethylamino or nitro substituents, as seen in fluorinated analogs .
Limitations and Contradictions
- Functional Group Trade-offs : While benzothiophene () may improve binding affinity, it could reduce solubility compared to furan .
Biological Activity
N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C18H20F3N3O3
- Molecular Weight : 373.36 g/mol
Structural Features
The compound features:
- A furan ring that may contribute to its biological activity.
- A trifluoromethoxy group which can enhance lipophilicity and biological activity.
- An ethanediamide backbone that may influence its interaction with biological targets.
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antioxidant Activity : Compounds containing furan rings have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress.
- Enzyme Inhibition : Some derivatives have been evaluated for their ability to inhibit enzymes such as tyrosinase, which is relevant in skin pigmentation disorders and certain cancers.
Case Studies
-
Tyrosinase Inhibition :
- A related study evaluated a series of furan derivatives for their tyrosinase inhibitory activity. One derivative exhibited an IC50 value of 0.0433 µM, significantly lower than the standard inhibitor kojic acid (IC50 = 19.97 µM) .
- The study concluded that the presence of specific functional groups on the furan ring enhances inhibitory potency against tyrosinase, suggesting similar potential for this compound.
-
Antioxidant Properties :
- Compounds with furan moieties have been shown to possess significant antioxidant capabilities. These properties are attributed to the ability of the furan ring to stabilize free radicals through resonance stabilization.
Pharmacological Studies
A comprehensive review of pharmacological studies reveals that compounds structurally related to this compound often demonstrate:
- Anti-inflammatory Effects : Similar compounds have been reported to reduce inflammation markers in vitro and in vivo.
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against various pathogens, indicating potential therapeutic applications.
Data Table: Biological Activities of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
